molecular formula C14H19NO3 B1393719 5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid CAS No. 1255147-59-1

5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1393719
CAS RN: 1255147-59-1
M. Wt: 249.3 g/mol
InChI Key: WUHLHTXBWLRYKD-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid is characterized by the presence of a pyrrolidine ring. The fragment of HN11−C12−O13 in the molecular structure is almost perpendicular to both pyrrolidin-2-one cycle and isoindol-1,3-dione system .


Chemical Reactions Analysis

The pyrrolidine ring in the compound is a versatile scaffold that can undergo various chemical reactions. The ring can be constructed from different cyclic or acyclic precursors, or functionalized if it is preformed .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Antibacterial Properties : Research has shown that certain derivatives of pyrrolidine-3-carboxylic acid exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including P. aeruginosa. For example, lenapenem (BO-2727) carrying an (R)-1-hydroxy-3-(N-methylamino)propyl group is highlighted for its potent antibacterial properties and was selected as a development candidate in one study (Ohtake et al., 1997).

Synthesis and Chemical Properties

  • Synthesis of Pyrrolidine Derivatives : A variety of pyrrolidine derivatives have been synthesized to explore their potential applications. This includes the creation of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and their related compounds, which are a part of ongoing research to discover new medicinal molecules with improved biological activity (Rubtsova et al., 2020).

Mechanism of Action

properties

IUPAC Name

5-hydroxy-1-(2-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9(2)11-5-3-4-6-12(11)15-8-10(14(17)18)7-13(15)16/h3-6,9-10,13,16H,7-8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHLHTXBWLRYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2CC(CC2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159492
Record name 3-Pyrrolidinecarboxylic acid, 5-hydroxy-1-[2-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255147-59-1
Record name 3-Pyrrolidinecarboxylic acid, 5-hydroxy-1-[2-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 5-hydroxy-1-[2-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid

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